molecular formula C10H11N3O2 B14000768 methyl (1H-benzimidazol-2-ylmethyl)carbamate CAS No. 74126-99-1

methyl (1H-benzimidazol-2-ylmethyl)carbamate

Cat. No.: B14000768
CAS No.: 74126-99-1
M. Wt: 205.21 g/mol
InChI Key: JFJSUKPELQCQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1H-benzimidazol-2-ylmethyl)carbamate is a chemical compound of interest in scientific research, particularly due to its core benzimidazole structure. The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry because its structure resembles naturally occurring purine nucleotides, allowing it to interact readily with various biopolymers and enzymatic targets . This characteristic makes benzimidazole derivatives valuable for investigating a range of biological pathways. Benzimidazole-based compounds are extensively studied for their potential in targeted therapy and precision medicine. They have been reported to exhibit bioactivity through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalation and alkylating agents, androgen receptor antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, and protein kinase inhibitors . The heteroatom-rich structure of the benzimidazole core facilitates diverse weak interactions with therapeutic targets, such as forming hydrogen bonds, and pi-pi, and hydrophobic interactions . Furthermore, the carbamate functionality attached to the benzimidazole scaffold can contribute to its properties as a coordinating ligand and influence its electronic characteristics, which is a subject of investigation in computational and biophysical studies . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

CAS No.

74126-99-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl N-(1H-benzimidazol-2-ylmethyl)carbamate

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)11-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13)

InChI Key

JFJSUKPELQCQHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl (1H-benzimidazol-2-ylmethyl)carbamate

General Synthetic Route Overview

The synthesis of this compound typically involves multi-step organic transformations starting from benzimidazole derivatives. The key steps include:

  • Preparation of benzimidazole intermediates (e.g., 2-(bromomethyl)-1H-benzimidazole)
  • Introduction of carbamate functionality via carbamoylation or carbamate formation reactions
  • Reduction or substitution reactions to modify substituents on the benzimidazole ring or side chains

Preparation of Key Intermediates

Synthesis of 2-(Bromomethyl)-1H-benzimidazole
  • Prepared by the reaction of o-phenylenediamine with bromoacetic acid in the presence of 4 M hydrochloric acid.
  • Characterization data: IR bands at 3372–3025 cm⁻¹ (NH, aromatic =CH, and aliphatic –CH), ¹H NMR shows a singlet at δ 4.85 ppm for methylene protons (CH₂–Br), and aromatic protons at δ 7.21–7.60 ppm.

This intermediate is crucial as the bromomethyl group serves as a reactive site for subsequent nucleophilic substitution reactions.

Carbamate Formation

Carbamoylation via Reaction with Chloroformates
  • Alkyl benzimidazolyl carbamates can be synthesized by reacting benzimidazole derivatives with chloroformates (e.g., methyl chloroformate).
  • Example: The reaction of benzimidazole derivatives with hexyl chloroformate in acetone/water mixtures under controlled temperature (5–30°C) yields carbamate products.
  • Potassium carbonate is used as a base to neutralize acids formed during the reaction.
  • The product is isolated by filtration, washing, and drying steps.
Carbamate Formation via Hydroxylamine Derivatives
  • Alkyl [5-(benzoyl)-1H-benzimidazol-2-yl]carbamates react with hydroxylamine hydrochloride in methanol under reflux conditions (~80 hours) to form oxime intermediates.
  • Subsequent reduction of these oximes using hydrogenation with palladium on charcoal or chemical reduction with zinc powder and acetic acid yields the corresponding amino derivatives.
  • The amino derivatives can then be converted into carbamates by reaction with methyl chloroformate or similar reagents.

Reduction and Amination Methods

  • Reduction of alkyl [5-(oxyimino)phenylmethyl]-1H-benzimidazol-2-yl]carbamates to amino derivatives is achieved by catalytic hydrogenation (Pd/C catalyst) or chemical reduction (zinc powder in acetic acid).
  • Amination of alkyl [5-(chloro(phenyl)methyl)]-1H-benzimidazol-2-yl carbamates with ammonium hydroxide or ammonia in solvents like tetrahydrofuran, methanol, or ethanol provides the corresponding amino carbamates.

Alternative Synthetic Approaches

  • Direct nucleophilic substitution of 2-(bromomethyl)-1H-benzimidazole with amines or thiourea derivatives under acidic or neutral conditions allows for the formation of various benzimidazole derivatives, which can be further functionalized to carbamates.
  • Use of stabilizing polymers (e.g., methylcellulose, polyvinylpyrrolidone) can prevent crystallization and stabilize amorphous forms of carbamate derivatives during synthesis and purification.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Reaction Time Yield (%) Notes/Comments Source
Synthesis of 2-(bromomethyl)-1H-benzimidazole o-Phenylenediamine + bromoacetic acid, 4 M HCl Not specified Not specified Key intermediate for further reactions
Carbamate formation via chloroformate Hexyl chloroformate, K₂CO₃, acetone/water, 5–30°C ~45 min stirring Not specified Base neutralizes acid; filtration isolation
Oxime intermediate formation Hydroxylamine hydrochloride, MeOH, reflux (80 h) 80 hours reflux Not specified Forms oxime intermediate for reduction
Reduction to amino carbamate Pd/C catalyst + H₂ (40°C, 42+ hrs) or Zn/AcOH 2–4 days total 66–96% Catalytic hydrogenation or chemical reduction
Amination of chloro-substituted carbamate Ammonium hydroxide or ammonia, THF/MeOH/EtOH 2–4 hours typical Not specified Amination step to introduce amino group

Research Findings and Notes

  • The reduction step using palladium on charcoal catalyst under hydrogen atmosphere is typically performed at mild temperatures (room temperature to 40°C) and can take from 2 to 4 days to reach completion, with yields up to 96% reported.
  • Chemical reduction using zinc powder and acetic acid offers an alternative to catalytic hydrogenation, producing comparable yields and purity.
  • The carbamate formation via chloroformate reagents is sensitive to reaction temperature and pH; maintaining mild conditions avoids side reactions and degradation.
  • The use of stabilizing polymers during purification helps maintain the amorphous form of the carbamate, which is important for pharmaceutical applications where crystallinity affects bioavailability.
  • Spectral data (IR, ¹H NMR) confirm the successful formation of intermediates and final products, with characteristic signals for NH, aromatic protons, methylene groups, and carbamate functionalities.

Chemical Reactions Analysis

Types of Reactions

Methyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated benzimidazole derivatives, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

Methyl (1H-benzimidazol-2-ylmethyl)carbamate is a chemical compound featuring a benzimidazole structure with a methyl carbamate group attached. It has a chemical formula of C₉H₈N₂O₂ and a molecular weight of approximately 164.17 g/mol. This compound is primarily used in medicinal chemistry as a lead compound for developing new antimicrobial agents. Its derivatives are explored for treating infections caused by resistant bacterial strains and as an intermediate in synthesizing more complex pharmaceutical compounds.

Scientific Research Applications

Antimicrobial and Antifungal Applications
this compound exhibits promising biological activities, particularly in antimicrobial and antifungal domains. Research indicates that benzimidazole derivatives often possess significant antibacterial properties against various strains of bacteria.

Anticancer Activity
Some studies suggest potential anticancer activity, although further research is needed to fully understand its mechanisms and efficacy.

Enzyme Inhibition
Studies on the interactions of this compound with biological targets have revealed its potential to inhibit certain enzymes or interact with cellular receptors. Benzimidazole derivatives can act as inhibitors of specific kinases or other proteins involved in disease pathways, suggesting a mechanism for their biological activity.

Synthesis

One method involves reacting 5-methylbenzimidazole with methyl chloroformate in the presence of a base like sodium hydroxide to yield this compound with good yields.

Structural Similarity and Biological Activity

Compound NameStructure TypeNotable Properties
BenzimidazoleBicyclic aromatic compoundAntimicrobial and anticancer activities
Methyl 5-amino-2-benzimidazolecarbamateCarbamate derivativeEnhanced antibacterial properties
5-Methylbenzimidazole-2-methylcarbamateSubstituted benzimidazolePotentially higher solubility and bioactivity
4-MethoxybenzimidazoleMethoxy-substitutedIncreased lipophilicity enhancing membrane penetration

This compound stands out due to its specific substitution pattern on the benzimidazole ring, which may influence its biological activity differently compared to other derivatives.

Genetic Effects
Studies on Saccharomyces cerevisiae have shown that methyl benzimidazole-2-yl-carbamate (MBC) primarily induces mitotic chromosome loss at a high frequency, with chromosome loss occurring at equal frequencies for all chromosomes tested . MBC treatment also increased the frequency at which polyploid cells were found, suggesting that MBC acts to disrupt the structure or function of the mitotic spindle and cause chromosome nondisjunction .

Mechanism of Action

The mechanism of action of methyl (1H-benzimidazol-2-ylmethyl)carbamate involves the inhibition of microtubule formation in fungal cells. This disruption of microtubules interferes with cell division, ultimately leading to the death of the fungal cells. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of benzimidazole-carbamate derivatives are heavily influenced by substituents on the benzimidazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole-Carbamate Derivatives

Compound Name Substituent(s) CAS Number Molecular Weight (g/mol) Primary Application Key References
Methyl (1H-benzimidazol-2-yl)carbamate (Carbendazim) None (parent structure) 10605-21-7 191.19 Systemic fungicide
Mebendazole 5-Benzoyl 31431-39-7 295.29 Anthelmintic (broad-spectrum)
Fenbendazole 5-Phenylsulfanyl 43210-67-9 299.35 Anthelmintic (veterinary use)
Flubendazole 5-(4-Fluorobenzoyl) 31430-15-6 313.29 Antiparasitic
Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate 6-Chloro 20367-38-8 225.64 Antifungal impurity/research
Methyl [5-(propylsulfinyl)-1H-benzimidazol-2-yl]carbamate 5-Propylsulfinyl 54029-12-8 281.33 Anthelmintic metabolite

Key Findings :

Activity Spectrum :

  • Carbendazim : Primarily inhibits fungal microtubule polymerization, disrupting cell division .
  • Mebendazole/Fenbendazole : Target parasitic β-tubulin, causing microtubule destabilization in helminths .
  • 6-Chloro derivative : Exhibits antifungal properties but is less potent than carbendazim, likely due to reduced solubility .

Structural Impact on Pharmacokinetics :

  • Lipophilicity : Substituents like benzoyl (mebendazole) or phenylsulfanyl (fenbendazole) enhance lipid solubility, improving tissue penetration and bioavailability .
  • Metabolism : Sulfoxide/sulfone derivatives (e.g., 5-propylsulfinyl) are active metabolites of fenbendazole, formed via hepatic oxidation .

Toxicity and Impurities: Early carbendazim synthesis produced mutagenic impurities (e.g., aminophenazone), mitigated by modern manufacturing processes . Chlorinated analogs (e.g., 6-chloro) are common impurities in antiparasitic APIs but have distinct toxicity profiles .

Mechanistic Insights

Benzimidazole-carbamates universally target tubulin polymerization, but selectivity varies:

  • Fungi : Carbendazim binds fungal β-tubulin, preventing mitotic spindle formation .
  • Parasites : Mebendazole selectively disrupts helminth microtubules, sparing host cells due to differential tubulin isoform affinity .
  • Resistance: Single amino acid changes in β-tubulin (e.g., Phe167Tyr in Haemonchus contortus) confer resistance to fenbendazole .

Biological Activity

Methyl (1H-benzimidazol-2-ylmethyl)carbamate is a compound of significant interest in biomedical research due to its diverse biological activities, particularly its anticancer and anthelmintic properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

1. Anticancer Activity

Mechanism of Action
this compound has been identified as a potent cytotoxic agent against various human cancer cell lines. Its mechanism primarily involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Studies have shown that the compound can significantly inhibit cell proliferation in neuroblastoma and glioblastoma cells, with growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types .

Case Studies
In a study evaluating the cytotoxic effects of this compound, it was found that it induced a high level of mitotic chromosome loss and polyploidy in Saccharomyces cerevisiae, indicating its potential to disrupt normal cell division . Additionally, when combined with ionizing radiation, the compound demonstrated enhanced efficacy, leading to less than 0.5% of cells retaining reproductive integrity post-treatment .

2. Anthelmintic Properties

This compound has also been explored for its anthelmintic properties. The compound has shown effectiveness against various intestinal helminths, including Enterobius vermicularis (pinworm) and Ascaris lumbricoides (large roundworm). Its mechanism in this context involves disruption of the microtubule structure in helminths, similar to its action in cancer cells .

3. Pharmacokinetics and Toxicology

Absorption and Metabolism
Research indicates that this compound is well absorbed in vivo, with peak blood concentrations reached within 15-40 minutes after administration. The compound undergoes extensive metabolism, resulting in various metabolites that are excreted primarily through urine .

Toxicological Profile
The acute toxicity profile suggests a low toxicity threshold, with median lethal doses (LD50) exceeding 2000 mg/kg in animal models. However, sub-lethal effects have been noted, including histopathological changes in reproductive organs following prolonged exposure .

4. Comparative Efficacy

A comparative analysis of this compound with other benzimidazole derivatives reveals its superior efficacy against resistant cancer cell lines. For instance, in studies comparing it with traditional chemotherapeutics, this compound exhibited significantly lower lethal concentrations required for effective treatment .

CompoundGI50 (nM)MechanismTarget Cells
This compound<10Microtubule inhibitorNeuroblastoma, Glioblastoma
Traditional Chemotherapeutics>150VariousMultiple

5. Conclusion

This compound presents a promising avenue for both cancer treatment and anthelmintic therapy due to its potent biological activity and favorable pharmacokinetic profile. Continued research into its mechanisms and potential applications could lead to novel therapeutic strategies for challenging medical conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl (1H-benzimidazol-2-ylmethyl)carbamate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving carbamate formation and benzimidazole functionalization. For example, tert-butyl carbamate derivatives (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are synthesized using Boc-protection strategies under anhydrous conditions with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) . Optimization includes controlling reaction temperature (0–25°C), solvent selection (e.g., DMF or THF), and purification via column chromatography. Yield improvements may require stoichiometric adjustments of intermediates like 1-(aminomethyl)-4-methoxycyclohexanamine .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbamate (C=O stretch ~1700 cm⁻¹) and benzimidazole (N-H bend ~1600 cm⁻¹) functional groups. Reference IR data for 1H-benzimidazol-2-amine can guide peak assignments .
  • GC Analysis : Intra-day precision (RSD ≤0.45%) and inter-day reproducibility (RSD ≤0.28%) for methyl carbamate derivatives are achievable using capillary columns (e.g., DB-5) and flame ionization detection. Calibration curves should be validated with internal standards .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT) in tumor cell lines or anti-helminthic activity tests in nematode models (e.g., Nippostrongylus brasiliensis) are common. Dosing protocols typically involve 10–100 µM concentrations, with comparisons to established agents like colchicine for metaphase chromosome preparation .

Advanced Research Questions

Q. How does this compound interact with DNA, and what analytical methods detect adduct formation?

  • Methodological Answer : The compound may form DNA adducts via alkylation or intercalation. To confirm:

  • Molecular Docking : Simulate binding affinities to DNA bases (e.g., unmethylated cytosine) using software like AutoDock Vina .
  • Spectroscopic Analysis : UV-Vis spectroscopy (hypochromicity shifts) and circular dichroism (DNA conformational changes) detect adducts. Validate with LC-MS/MS to identify specific adduct masses .

Q. What computational approaches predict the electronic structure and reactivity of this carbamate?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and nucleophilic attack sites. Basis sets like 6-31G* optimize geometry, while solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How can gas chromatography be optimized to quantify this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (C18 cartridges) removes proteins/lipids from serum or tissue homogenates.
  • GC Conditions : Use splitless injection (250°C), a 30m HP-5MS column, and a ramp rate of 10°C/min to 280°C. Quantify via external calibration with deuterated analogs (e.g., d₃-methyl carbamate) to correct matrix effects .

Q. What in vivo models are appropriate for studying its anti-helminthic efficacy, and how do results vary between species?

  • Methodological Answer :

  • Rodent Models : Administer 50–100 mg/kg orally to Nippostrongylus brasiliensis-infected rats. Monitor fecal egg count reduction and adult worm burden post-treatment .
  • Species-Specific Variability : Compare pharmacokinetics (e.g., bioavailability in rats vs. mice) using LC-MS plasma profiling. Adjust dosing based on metabolic half-life differences .

Q. How do structural modifications (e.g., substituent position) alter the compound’s mechanism of action?

  • Methodological Answer : Synthesize analogs (e.g., 6-phenylsulfanyl or 4-methoxy derivatives) and compare:

  • Enzymatic Inhibition : Measure IC₅₀ against tubulin polymerization (critical for anti-mitotic activity) .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) assesses melting points, correlating crystallinity with bioactivity .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s mutagenicity be resolved?

  • Methodological Answer : While methyl carbamate derivatives are mutagenic in Drosophila but not in Salmonella Ames tests, species-specific metabolic activation (e.g., cytochrome P450 isoforms) may explain discrepancies. Conduct:

  • Metabolite Profiling : Identify oxidative byproducts (e.g., hydroxylated derivatives) via HRMS .
  • In Silico Tox Prediction : Tools like Derek Nexus assess structural alerts for DNA reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.